molecular formula C14H11ClN2O3 B5091125 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide

4-chloro-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B5091125
M. Wt: 290.70 g/mol
InChI Key: AQOLTEPSVITUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methyl-4-nitrophenyl)benzamide, also known as MNBA, is an organic compound that belongs to the class of benzamide derivatives. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. MNBA is widely used in scientific research as a biochemical tool to study the mechanism of action of various enzymes and proteins.

Scientific Research Applications

4-chloro-N-(2-methyl-4-nitrophenyl)benzamide is widely used in scientific research as a biochemical tool to study the mechanism of action of various enzymes and proteins. It is used as an inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound is also used to study the binding affinity of ligands to proteins such as human serum albumin and bovine serum albumin. Additionally, this compound is used to study the effect of pH and temperature on the activity of enzymes and proteins.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide involves the inhibition of enzymes and proteins by binding to their active sites. This compound acts as a competitive inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase by blocking the access of their substrates to the active site. This compound also inhibits the activity of carbonic anhydrase by binding to its zinc ion in the active site. This compound binds to the hydrophobic cavities of human serum albumin and bovine serum albumin, which affects their binding affinity for ligands.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This leads to an increase in acetylcholine levels, which can have both beneficial and detrimental effects on the nervous system. This compound also inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This can lead to changes in the acid-base balance of the body.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-methyl-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a potent inhibitor of enzymes and proteins, which makes it a useful tool for studying their mechanism of action. However, this compound has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which means that its effects may not be long-lasting.

Future Directions

There are several future directions for the use of 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide in scientific research. One potential area of research is the development of new inhibitors of enzymes and proteins based on the structure of this compound. Another area of research is the use of this compound as a tool to study the binding affinity of ligands to proteins. Additionally, this compound could be used to study the effect of pH and temperature on the activity of enzymes and proteins in more detail. Finally, this compound could be used to study the effect of its inhibition on the nervous system and acid-base balance of the body in vivo.

properties

IUPAC Name

4-chloro-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-8-12(17(19)20)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOLTEPSVITUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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